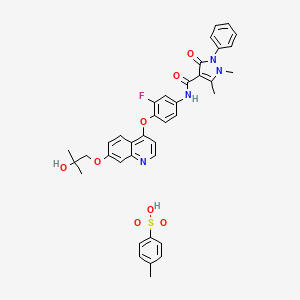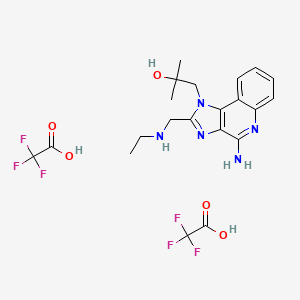
Darovasertib
Übersicht
Beschreibung
Darovasertib ist ein First-in-Class-Inhibitor der Proteinkinase C (PKC) in Form eines oral verabreichten kleinen Moleküls. Es hat sich als vielversprechend in der Behandlung von metastasierendem Uvealmelanom, einer Art von Augenkrebs, erwiesen. Die Verbindung wirkt durch Hemmung sowohl konventioneller (α, β) als auch neuartiger (δ, ϵ, η, θ) Isoformen der PKC, die bei der Pathogenese des Uvealmelanoms entscheidend sind .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet verschiedene Syntheserouten und Reaktionsbedingungen. Eine Methode umfasst die Synthese einer Kristallform von this compound, die als „Verbindung I“ bezeichnet wird. Der chemische Name von this compound ist 3-Amino-N-(3-(4-Amino-4-methylpiperidin-1-yl)pyridin-2-yl)-6-(3-(Trifluormethyl)pyridin-2-yl)pyrazin-2-carboxamid
Biochemische Analyse
Biochemical Properties
Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .
Cellular Effects
Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .
Molecular Mechanism
The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .
Metabolic Pathways
Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .
Vorbereitungsmethoden
The preparation of darovasertib involves several synthetic routes and reaction conditions. One method includes the synthesis of a crystal form of this compound, which is referred to as “compound I”. The chemical name of this compound is 3-amino-N-(3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl)-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamide
Analyse Chemischer Reaktionen
Darovasertib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel für Oxidationsreaktionen, Reduktionsmittel für Reduktionsreaktionen und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Darovasertib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es hauptsächlich zur Behandlung von metastasierendem Uvealmelanom eingesetzt. Klinische Studien haben gezeigt, dass this compound sowohl als Einzelwirkstoff als auch in Kombination mit anderen Medikamenten wie Binimetinib und Crizotinib eine vielversprechende Frühphase der Aktivität bei Patienten mit metastasierendem Uvealmelanom gezeigt hat .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es PKC hemmt, wodurch die Aktivierung von PKC-vermittelten Signalwegen verhindert wird. Diese Hemmung blockiert den nachgeschalteten ERK-Weg und verringert die Aktivität der Fokaladhäsionskinase (FAK). This compound wirkt als dualer Inhibitor von PKC und PRK/PKN, wodurch es in präklinischen Modellen von primärem und metastasierendem Uvealmelanom hochwirksam ist .
Wirkmechanismus
Darovasertib exerts its effects by inhibiting PKC, which prevents the activation of PKC-mediated signaling pathways. This inhibition blocks the downstream ERK pathway and diminishes focal adhesion kinase (FAK) activity. This compound acts as a dual inhibitor of PKC and PRK/PKN, making it highly effective in preclinical models of primary and metastatic uveal melanoma .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen PKC-Inhibitoren wie Sotrastin und Enzastaurin ist Darovasertib deutlich potenter in der Hemmung konventioneller und neuartiger PKC-Proteine. Es hat auch ein besseres Verträglichkeits- und Sicherheitsprofil . Andere ähnliche Verbindungen sind Binimetinib und Crizotinib, die häufig in Kombination mit this compound eingesetzt werden, um seine Wirksamkeit zu verbessern .
Eigenschaften
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 | |
| Record name | Darovasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDE-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAROVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)



